Bienvenue dans la boutique en ligne BenchChem!

cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol

Pharmaceutical reference standards Thermal analysis Identity confirmation

cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol (CAS 61397-58-8), systematically designated as rel-[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol, is a cis-configured 1,3-dioxolane bearing both a 2,4-dichlorophenyl group and an imidazol-1-ylmethyl substituent. It is universally recognized as a key penultimate intermediate in the synthesis of the broad-spectrum azole antifungal ketoconazole and is concurrently catalogued as Ketoconazole Hydroxymethyl Impurity (Impurity 8 or Impurity 17 depending on the pharmacopoeial nomenclature).

Molecular Formula C14H14Cl2N2O3
Molecular Weight 329.2 g/mol
CAS No. 61397-58-8
Cat. No. B133330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol
CAS61397-58-8
Synonyms(2R,4S)-rel-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol; 
Molecular FormulaC14H14Cl2N2O3
Molecular Weight329.2 g/mol
Structural Identifiers
SMILESC1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)CO
InChIInChI=1S/C14H14Cl2N2O3/c15-10-1-2-12(13(16)5-10)14(8-18-4-3-17-9-18)20-7-11(6-19)21-14/h1-5,9,11,19H,6-8H2/t11-,14-/m0/s1
InChIKeyVJZJGRMLFMJRGG-FZMZJTMJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol (CAS 61397-58-8) – Procurement-Grade Reference Standard for Pharmaceutical Impurity Profiling


cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol (CAS 61397-58-8), systematically designated as rel-[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol, is a cis-configured 1,3-dioxolane bearing both a 2,4-dichlorophenyl group and an imidazol-1-ylmethyl substituent . It is universally recognized as a key penultimate intermediate in the synthesis of the broad-spectrum azole antifungal ketoconazole and is concurrently catalogued as Ketoconazole Hydroxymethyl Impurity (Impurity 8 or Impurity 17 depending on the pharmacopoeial nomenclature) [1]. Commercially supplied as a white to off-white crystalline solid with a validated purity typically ≥ 95% by HPLC, this compound is offered with full Certificates of Analysis (CoA) including NMR, MS, and Karl Fischer titration data, making it fit-for-purpose as an analytical reference standard for ANDA submissions and GMP quality control .

Why Ketoconazole Hydroxymethyl Impurity (CAS 61397-58-8) Cannot Be Replaced by Other Ketoconazole Impurity Standards


In the analytical method validation (AMV) and quality control (QC) of ketoconazole active pharmaceutical ingredient (API) and finished dosage forms, impurity reference standards are not interchangeable. Regulatory guidelines (ICH Q3A/Q3B) and pharmacopoeial monographs (USP, EP) mandate the identification and quantification of specific known impurities at defined relative retention times (RRT) and acceptance limits. CAS 61397-58-8 corresponds to the cis-hydroxymethyl intermediate, a process-related impurity that elutes with a distinct chromatographic profile compared to other listed impurities such as Impurity B (a dimer, MW 749.7 g/mol), Impurity D (the desacetyl derivative, mp 166–169 °C), or Impurity E (the tosylate ester, mp 125–127 °C) [1][2][3]. Substituting this standard with a structurally non-identical impurity—even another ketoconazole-related compound—invalidates system suitability parameters (resolution, RRT), compromises peak purity assessment, and renders the analytical method non-compliant with regulatory filing requirements (ANDA/DMF). Furthermore, this compound uniquely serves dual-purpose utility: as both a chromatographic system suitability standard and a synthetic building block for novel azole SAR studies, a versatility not shared by downstream impurities lacking the free hydroxymethyl handle [4].

Quantitative Differentiation Evidence: CAS 61397-58-8 vs. Closest Ketoconazole Intermediates and Impurities


Melting Point Window (99–101 °C): Sharp, Reproducible Thermal Fingerprint Distinct from All Major Pharmacopoeial Impurities

CAS 61397-58-8 exhibits a sharp, experimentally measured melting point of 99–101 °C . This thermal signature is distinctly lower than that of the final API ketoconazole (148–152 °C), and clearly differentiated from other commonly co-occurring ketoconazole impurities: Impurity E (tosylate ester, 125–127 °C), Impurity D (desacetyl ketoconazole, 166–169 °C), and Impurity C (trans-ketoconazole, which has a melting point comparable to the API range). This large temperature gap (>24 °C from the nearest impurity) provides unambiguous identity confirmation via simple melting point apparatus, enabling rapid incoming material verification without requiring full chromatographic runs [1][2].

Pharmaceutical reference standards Thermal analysis Identity confirmation

Molecular Weight Differentiation (329.18 Da): Small-Molecule Intermediate Versus High-Molecular-Weight Dimeric Impurities

With a monoisotopic mass of 328.038 Da and an average molecular weight of 329.18 g/mol (C₁₄H₁₄Cl₂N₂O₃), CAS 61397-58-8 is the lowest molecular weight entity among the commonly monitored ketoconazole process impurities . By contrast, Impurity B (CAS 1346598-39-7) is a dimeric species with a molecular weight of 749.70 g/mol (C₃₈H₄₂Cl₂N₆O₆), more than double the mass of the target compound . Impurity D (desacetyl ketoconazole) weighs 489.39 g/mol, and the final API ketoconazole itself is 531.43 g/mol [1]. This mass differentiation is analytically significant: in LC-MS/MS impurity screens, CAS 61397-58-8 ionizes in a mass region free from isotopic overlap with dimeric or acetylated impurities, enabling unambiguous extracted ion chromatogram (EIC) integration at m/z 329.2 [M+H]⁺ without deconvolution artifacts that plague higher-mass, multiply-charged species.

Mass spectrometry Impurity profiling Structural elucidation

LogP ≈ 2.6: Intermediate Lipophilicity Enabling Chromatographic Orthogonality and Favorable Sample Preparation

The calculated octanol-water partition coefficient (LogP) of CAS 61397-58-8 is approximately 2.6, as reported in cheminformatics databases [1]. This value positions the compound in an intermediate lipophilicity range that is substantially lower than that of Impurity D (desacetyl ketoconazole, LogP = 4.34) and the ketoconazole API itself (LogP ≈ 4.3–4.5) [2]. On a typical C18 reversed-phase HPLC system, this LogP difference (ΔLogP ≥ 1.7) translates into a significant shift in retention behavior: under isocratic conditions of methanol/water or acetonitrile/water buffered mobile phases, CAS 61397-58-8 elutes markedly earlier than the more lipophilic impurities, providing baseline resolution without requiring gradient steepening or ion-pairing agents. This chromatographic orthogonality is analytically valuable because it reduces co-elution risk with late-eluting hydrophobic degradants and simplifies mobile phase preparation for routine QC [3].

Chromatographic method development Physicochemical characterization Sample preparation

Stereochemical Purity: cis-(2R,4S) Configuration Critical for Enantioselective Synthesis and Impurity Fate Mapping

CAS 61397-58-8 is the cis-configured diastereomer with the specific (2R,4S) absolute stereochemistry at the dioxolane ring . In contrast, CAS 61441-65-4 is the corresponding trans-(2S,4S) diastereomer, which lacks the same synthetic utility and produces a different impurity profile in the final API . The stereochemistry at the dioxolane C-2 and C-4 positions is preserved throughout the downstream synthetic sequence to ketoconazole: the cis configuration is essential for the correct spatial orientation of the imidazole and aryloxymethyl pharmacophoric groups required for CYP51 binding [1]. Impurity fate mapping studies have demonstrated that the trans diastereomer (Impurity C/trans-ketoconazole) arises from epimerization during the ketalization step and must be controlled at the intermediate stage; the cis intermediate therefore serves as the stereochemical benchmark for monitoring this critical process parameter [2]. Suppliers provide CAS 61397-58-8 with specific optical rotation data and chiral HPLC purity certification, ensuring that the enantiomeric excess meets the requirements for both reference standard and synthetic intermediate applications.

Chiral synthesis Stereochemical impurity control Ketoconazole process chemistry

Dual Utility as Analytical Standard and Versatile Synthetic Building Block: Free Hydroxymethyl Handle Not Present in Downstream Impurities

Unlike downstream impurities such as Impurity E (the tosylate ester, where the hydroxymethyl group is derivatized) or Impurity D (the desacetyl piperazine derivative), CAS 61397-58-8 possesses a free primary alcohol (–CH₂OH) at the dioxolane C-4 position . This functional handle is the point of divergence for synthesizing multiple azole antifungal agents: esterification yields ketoconazole, itraconazole, and terconazole precursors, while oxidation or mesylation opens routes to novel analogs for structure-activity relationship (SAR) exploration . In pharmacological research, this compound and its analogs were explicitly evaluated as partial structures of ketoconazole for modulatory activity on the large-conductance calcium-activated potassium channel (BKCa) in bovine smooth muscle cells, with the free hydroxymethyl moiety contributing to the pharmacophore [1]. This dual analytical-synthetic utility means that procurement of CAS 61397-58-8 serves both QC laboratories (as a reference standard) and medicinal chemistry teams (as a starting material for SAR libraries), a combined value proposition that downstream impurities—lacking the free alcohol—cannot offer.

Synthetic chemistry Structure-activity relationship BKCa channel pharmacology

Procurement-Driven Application Scenarios for cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol (CAS 61397-58-8)


ANDA/DMF Filing: Pharmacopoeial Impurity Reference Standard for Ketoconazole API and Cream Formulations

Regulatory submissions for generic ketoconazole products require validated HPLC methods that demonstrate baseline separation and accurate quantification of all specified impurities. CAS 61397-58-8, as the hydroxymethyl process impurity, is one of six known impurities that must be resolved in the pharmacopoeial system suitability mixture [1]. Its distinct melting point (99–101 °C) and LogP (~2.6) provide orthogonal identity confirmation orthogonal to retention time, satisfying ICH Q2(R1) specificity requirements [2]. Laboratories procure this standard alongside Impurities B, C, D, and E to construct the system suitability solution specified in EP and USP monographs.

Process Development and Scale-Up: In-Process Control (IPC) Marker for Ketalization Step Completion

During ketoconazole manufacture, the ketalization of 2,4-dichloroacetophenone with glycerol derivatives yields the dioxolane intermediate. Monitoring the consumption of starting materials and the formation of the cis-(2R,4S) diastereomer is critical for controlling the stereochemical purity of the final API. CAS 61397-58-8 is the desired cis product of this step; its characteristic low melting point (99–101 °C) and MS signature (m/z 329.2) enable rapid IPC by TLC, melting point, or HPLC-MS without interference from the trans diastereomer (CAS 61441-65-4) or unreacted starting materials .

Azole Antifungal SAR and Medicinal Chemistry: Divergent Synthetic Building Block

The free hydroxymethyl group at the dioxolane C-4 position makes CAS 61397-58-8 the universal branching point for synthesizing ketoconazole analogs, itraconazole precursors, and novel triazole hybrids for antifungal drug discovery . Unlike the tosylate (Impurity E) or desacetyl (Impurity D) derivatives that are already committed to specific downstream pathways, this intermediate offers maximum synthetic flexibility: esterification, etherification, oxidation to the aldehyde/carboxylic acid, or mesylation followed by nucleophilic displacement all proceed from this single building block. Researchers investigating azole CYP51 inhibitors or BKCa channel modulators specifically procure this compound to generate focused compound libraries [3].

Forced Degradation and Stability-Indicating Method Validation

ICH Q1A(R2) stability testing of ketoconazole drug products requires forced degradation studies (acid, base, oxidative, thermal, photolytic) to establish the stability-indicating nature of the analytical method. CAS 61397-58-8, as a process impurity present at trace levels in the API, must be tracked through stress conditions to confirm that it is not a degradation product (which would require a different acceptance limit) [4]. Its distinct LogP and retention characteristics ensure it does not co-elute with authentic degradation products (e.g., Impurity D formed under alkaline hydrolysis), enabling unambiguous mass balance accounting in stability study reports.

Quote Request

Request a Quote for cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.